molecular formula C12H17NO2 B13906769 cis-1-(Aminomethyl)-3-benzyloxy-cyclobutanol

cis-1-(Aminomethyl)-3-benzyloxy-cyclobutanol

Katalognummer: B13906769
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: DTTQLKHPMMFEBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-1-(Aminomethyl)-3-benzyloxy-cyclobutanol: is a cyclobutane derivative with an aminomethyl group and a benzyloxy group attached to the cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Aminomethyl)-3-benzyloxy-cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyloxy-substituted cyclobutane with an aminomethylating agent. The reaction conditions often require the use of a base to facilitate the cyclization process and ensure the formation of the desired cis isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: cis-1-(Aminomethyl)-3-benzyloxy-cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted cyclobutane derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

cis-1-(Aminomethyl)-3-benzyloxy-cyclobutanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of cis-1-(Aminomethyl)-3-benzyloxy-cyclobutanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

    cis-1-(Aminomethyl)-3-hydroxy-cyclobutanol: Similar structure but with a hydroxy group instead of a benzyloxy group.

    cis-1-(Aminomethyl)-3-methoxy-cyclobutanol: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness: cis-1-(Aminomethyl)-3-benzyloxy-cyclobutanol is unique due to the presence of the benzyloxy group, which can impart distinct chemical and physical properties compared to its analogs

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-(aminomethyl)-3-phenylmethoxycyclobutan-1-ol

InChI

InChI=1S/C12H17NO2/c13-9-12(14)6-11(7-12)15-8-10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2

InChI-Schlüssel

DTTQLKHPMMFEBN-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(CN)O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.